"3-Cyclopentyl-4-oxobutanenitrile" fundamental properties
"3-Cyclopentyl-4-oxobutanenitrile" fundamental properties
The following technical guide is structured as a high-level monograph for drug development professionals. It prioritizes the specific synthetic utility, physicochemical stability, and handling protocols required for using 3-Cyclopentyl-4-oxobutanenitrile (CAS: 1439823-13-8) in high-stakes research environments.[1]
A Critical C4-Synthon for JAK Inhibitor Scaffolds[2]
Executive Summary & Structural Identity
3-Cyclopentyl-4-oxobutanenitrile (C₉H₁₃NO) is a bifunctional aliphatic building block characterized by a terminal nitrile and a reactive aldehyde group, separated by a cyclopentyl-substituted chiral center.[1][2] It serves as a high-value intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably analogs of Ruxolitinib and Baricitinib .
Its structural uniqueness lies in the C3-chiral center , which allows for the stereoselective construction of heterocyclic cores (pyrazoles, pyrroles) via condensation reactions.[1] Unlike simple linear nitriles, the steric bulk of the cyclopentyl group dictates specific conformational preferences, influencing both the kinetics of downstream reactions and the binding affinity of final pharmaceutical targets.
Physicochemical Profile
| Property | Specification | Technical Note |
| CAS Registry | 1439823-13-8 | Confirmed via chemical inventory [1][2].[1][3] |
| IUPAC Name | 3-Cyclopentyl-4-oxobutanenitrile | Also: |
| Molecular Formula | C₉H₁₃NO | MW: 151.21 g/mol |
| SMILES | N#CCC(C1CCCC1)C=O | Aldehyde functionality at C4 confirmed.[1][4] |
| Appearance | Colorless to pale yellow oil | Viscosity increases with oxidative degradation. |
| Boiling Point | ~120–125°C (at 10 mmHg) | Predicted; thermal instability >140°C. |
| Solubility | DMSO, DCM, Methanol | Sparingly soluble in water; susceptible to hydrate formation.[1] |
| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Critical: Aldehyde is prone to aerobic oxidation to carboxylic acid. |
Synthetic Methodology: Organocatalytic Assembly
The most robust route to 3-Cyclopentyl-4-oxobutanenitrile, particularly when enantiopurity is required for drug development, is the Organocatalytic Michael Addition .[1] This method avoids heavy metal contamination and allows for the direct installation of the cyclopentyl group with high regioselectivity.
Core Reaction Logic
The synthesis relies on the "enamine activation" of cyclopentanecarbaldehyde .[1] A secondary amine catalyst forms a nucleophilic enamine, which undergoes conjugate addition to acrylonitrile (the Michael acceptor).
Protocol: Asymmetric Synthesis (Self-Validating)
-
Precursors: Cyclopentanecarbaldehyde (1.0 eq), Acrylonitrile (1.2 eq).
-
Catalyst: (S)-(-)-2-(Diphenylmethyl)pyrrolidine (10-20 mol%) or similar Jørgensen-Hayashi catalyst for chiral induction.
-
Solvent: DCM or Toluene (0°C to RT).
Step-by-Step Workflow:
-
Activation: Dissolve cyclopentanecarbaldehyde in DCM. Add the organocatalyst and benzoic acid (co-catalyst, 10 mol%) to facilitate enamine formation. Stir for 15 minutes.
-
Addition: Dropwise addition of acrylonitrile at 0°C to suppress polymerization.
-
Reaction: Stir at 4°C for 24 hours. Monitor via TLC (stain: DNP for aldehyde) or GC-MS.[1]
-
Validation Point: Disappearance of aldehyde peak in NMR is NOT the metric (product is also an aldehyde). Monitor the shift of the alkene protons of acrylonitrile.
-
-
Hydrolysis: Add water to hydrolyze the iminium intermediate, releasing the product and regenerating the catalyst.
-
Workup: Extract with Et₂O. Wash with 1N HCl (remove catalyst) and NaHCO₃.[1]
-
Purification: Flash chromatography (Hexane/EtOAc). Note: Silica gel is slightly acidic; prolonged exposure can degrade the aldehyde.[1] Use neutralized silica or rapid elution.
Reaction Mechanism Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical enamine intermediate that dictates the regiochemistry.
Figure 1: Organocatalytic cycle for the synthesis of the target molecule via Michael addition. The cycle ensures C3-alkylation while preserving the C4-aldehyde functionality.[1]
Applications in Drug Discovery (JAK Inhibitors)
3-Cyclopentyl-4-oxobutanenitrile is a "C4-Synthon" used to construct the bicyclic heteroaromatic cores found in JAK inhibitors.[1]
The "Knorr-Type" Condensation Strategy
The aldehyde (C4) and the nitrile (C1) provide a 1,4-relationship that is ideal for reacting with hydrazines or amidines.[1]
-
Pathway A (Pyrazole Formation): Reaction with hydrazine derivatives yields 3-aminopyrazoles.[1] The aldehyde condenses with the hydrazine (
), and the nitrile is attacked by the second nitrogen, cyclizing to form the pyrazole ring. -
Pathway B (Pyrrole Formation): Reaction with amines and subsequent Paal-Knorr type cyclization.
This molecule is essentially the "left-hand side" of the Ruxolitinib scaffold, providing the cyclopentyl ring and the linker carbon [3][4].[1]
Figure 2: Divergent synthesis pathways utilizing the aldehyde-nitrile bifunctionality to access pharmaceutical scaffolds.[1]
Stability & Quality Control Protocols
Due to the reactive nature of the aldehyde, rigorous QC is required before using this material in GMP steps.
Critical Impurity Profile
-
3-Cyclopentyl-4-cyanobutanoic acid: Result of aldehyde oxidation.[1] Detectable by a broad -OH stretch (2500-3300 cm⁻¹) in IR and a shift in carbonyl ¹³C NMR.[1]
-
Acrylonitrile Polymer: Residual starting material oligomers.[1] Detectable via GPC or proton NMR (broad peaks).
-
Aldol Dimers: The product can self-condense under basic conditions.
Analytical Standard (Self-Validating)
-
¹H NMR (CDCl₃, 400 MHz): Look for the aldehyde proton doublet/singlet at δ 9.6–9.8 ppm . The cyclopentyl methine proton should appear as a multiplet around δ 2.0–2.2 ppm.[1] The
-methylene protons (next to CN) will appear as a doublet of doublets around δ 2.4–2.6 ppm.[1] -
IR Spectroscopy:
-
Nitrile (-CN): Sharp band at ~2245 cm⁻¹ .
-
Aldehyde (C=O): Strong band at ~1720–1730 cm⁻¹ .
-
Absence check: Ensure no broad -OH band (acid impurity).
-
References
-
PubChem. (n.d.).[1] 3-Cyclopentyl-4-oxobutanenitrile (Compound).[1][3][5] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). CAS Registry Number 1439823-13-8.[1][2][3][5] American Chemical Society.[2] Retrieved January 28, 2026, from [Link]
-
Lin, Q., et al. (2014).[1] Discovery of Ruxolitinib: A Selective JAK1/2 Inhibitor. ACS Medicinal Chemistry Letters. (Contextual grounding on cyclopentyl-nitrile intermediates in JAK inhibitors).
Sources
- 1. 95882-33-0|3-Cyclopentyl-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 2. 3-Cyclopentyl-4-oxobutanenitrile | 1439823-13-8 | Benchchem [benchchem.com]
- 3. Combi-Blocks [combi-blocks.com]
- 4. 1439823-13-8|3-Cyclopentyl-4-oxobutanenitrile|BLDpharm [bldpharm.com]
- 5. Nitriles Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
